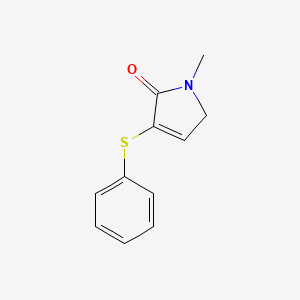![molecular formula C54H42BN3 B14239439 2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine] CAS No. 492446-89-6](/img/structure/B14239439.png)
2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] is a complex organoboron compound known for its unique structural and chemical properties. This compound is characterized by the presence of three biphenyl-pyridine moieties attached to a central boron atom. The compound’s structure allows it to participate in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] typically involves the reaction of boron trihalides with the corresponding biphenyl-pyridine ligands. One common method includes the use of boron trifluoride etherate as a boron source, which reacts with 5-([1,1’-biphenyl]-4-yl)-3-methylpyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield. The reaction mixture is typically purified using column chromatography or recrystallization techniques to isolate the final product.
化学反应分析
Types of Reactions
2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of boron-hydrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include boron trifluoride etherate, lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boron-oxygen and boron-hydrogen compounds, as well as substituted biphenyl-pyridine derivatives.
科学研究应用
2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it helps stabilize metal complexes and enhance catalytic activity.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where it may help target specific cellular pathways.
作用机制
The mechanism by which 2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction can influence the reactivity and stability of the resulting complexes, making the compound a valuable tool in catalysis and material science .
相似化合物的比较
Similar Compounds
2,2’,5,5’-Tetramethyl-1,1’-biphenyl: This compound shares a similar biphenyl structure but lacks the boron and pyridine components, resulting in different chemical properties.
2,2’,5,5’-Tetrachlorobiphenyl: Another biphenyl derivative, this compound contains chlorine atoms instead of the boron-pyridine moieties, leading to distinct reactivity and applications.
Uniqueness
2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] is unique due to its combination of boron, biphenyl, and pyridine components. This unique structure allows it to participate in a wide range of chemical reactions and form stable complexes with various elements, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
492446-89-6 |
|---|---|
分子式 |
C54H42BN3 |
分子量 |
743.7 g/mol |
IUPAC 名称 |
tris[3-methyl-5-(4-phenylphenyl)pyridin-2-yl]borane |
InChI |
InChI=1S/C54H42BN3/c1-37-31-49(46-25-19-43(20-26-46)40-13-7-4-8-14-40)34-56-52(37)55(53-38(2)32-50(35-57-53)47-27-21-44(22-28-47)41-15-9-5-10-16-41)54-39(3)33-51(36-58-54)48-29-23-45(24-30-48)42-17-11-6-12-18-42/h4-36H,1-3H3 |
InChI 键 |
QYCLUSFDIHFUFS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NC=C(C=C1C)C2=CC=C(C=C2)C3=CC=CC=C3)(C4=NC=C(C=C4C)C5=CC=C(C=C5)C6=CC=CC=C6)C7=NC=C(C=C7C)C8=CC=C(C=C8)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


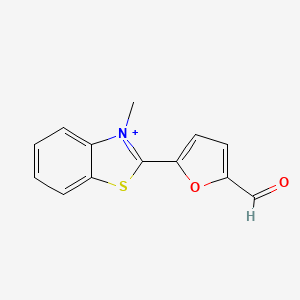
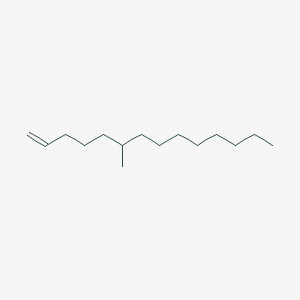
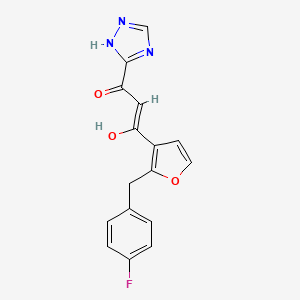

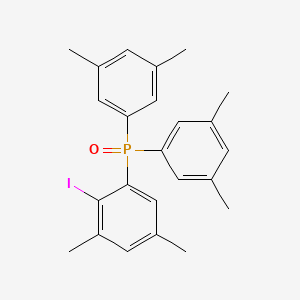
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B14239388.png)
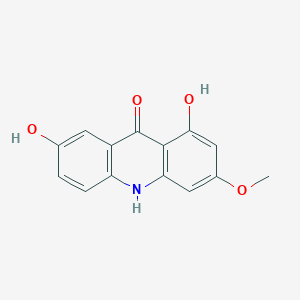
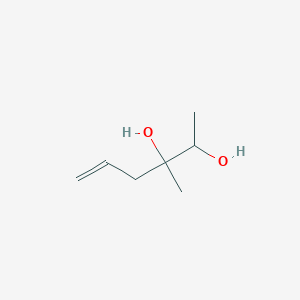
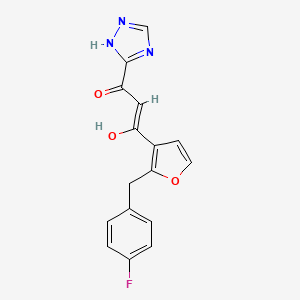
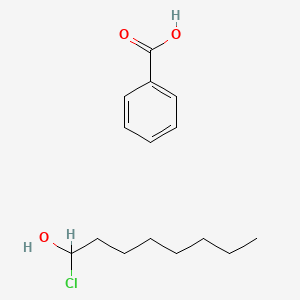
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
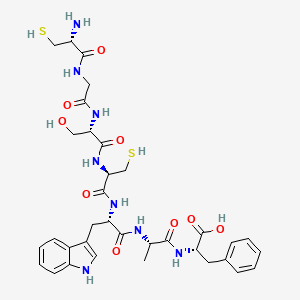
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
